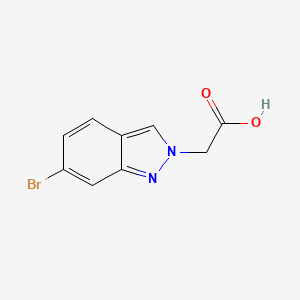

2-(6-Bromo-2H-indazol-2-YL)acetic acid

Description

Historical Context and Discovery of 2-(6-Bromo-2H-indazol-2-YL)acetic Acid

The exploration of indazole derivatives in organic chemistry has been a focal point of research since the late 20th century, driven by their structural versatility and pharmacological potential. The specific compound 2-(6-bromo-2H-indazol-2-YL)acetic acid emerged as a subject of interest in the early 2010s, coinciding with advancements in heterocyclic compound synthesis. While the exact date of its first synthesis remains undocumented in public literature, its development is closely tied to methodologies refined for related indazole-acetic acid derivatives. For instance, reductive cyclization techniques, such as the Cadogan reaction, were adapted from earlier work on 3-amino-2H-indazoles. These methods enabled the systematic introduction of substituents like bromine and acetic acid groups into the indazole framework.

A pivotal milestone in the compound’s history was its inclusion in patent filings by pharmaceutical companies. In 2011, Rhizen Pharmaceuticals SA and Incozen Therapeutics Pvt. Ltd. disclosed synthetic routes for bromo-substituted indazoles, including intermediates structurally analogous to 2-(6-bromo-2H-indazol-2-YL)acetic acid. These patents highlighted the compound’s role as a precursor in kinase inhibitor development, leveraging bromine’s electronic effects to enhance target binding. The synthesis typically involved halogenation of preformed indazole cores or direct cyclization of brominated precursors, as seen in analogous protocols for 6-chloro-2H-indazole derivatives.

Table 1: Key Identifiers and Physicochemical Properties of 2-(6-Bromo-2H-indazol-2-YL)acetic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O₂ |

| Molecular Weight | 254.90 g/mol |

| IUPAC Name | 2-(6-Bromo-2H-indazol-2-YL)acetic acid |

| CAS Number | Not publicly assigned |

| Synonymous Designations | 6-Bromoindazole-2-acetic acid; Bromoindazolylacetic acid |

The absence of a publicly assigned CAS number underscores the compound’s specialized application in proprietary research. Its structural kinship to well-documented analogs, such as 2-(2H-indazol-2-YL)acetic acid (CAS 58037-05-1), allows for extrapolation of certain properties, including solubility and reactivity. For example, the acetic acid moiety enhances hydrophilicity compared to alkyl-substituted indazoles, a feature critical for bioavailability in drug candidates.

Significance in Heterocyclic Chemistry Research

In heterocyclic chemistry, 2-(6-bromo-2H-indazol-2-YL)acetic acid serves as a multifaceted building block. Its indazole core provides a rigid aromatic system conducive to π-π stacking interactions, while the bromine atom at position 6 introduces a halogen bond donor site, augmenting molecular recognition in enzyme active sites. The acetic acid substituent at position 2 further enables conjugation with amines or alcohols, facilitating the construction of amide- or ester-linked prodrugs.

Recent studies emphasize the compound’s utility in kinase inhibitor design. For instance, indazole derivatives bearing bromine and carboxylic acid groups have demonstrated potent inhibition of fibroblast growth factor receptors (FGFRs), a family of tyrosine kinases implicated in cancer progression. The bromine atom’s electron-withdrawing effect stabilizes charge-transfer complexes with kinase ATP-binding pockets, while the acetic acid group modulates solubility to improve pharmacokinetic profiles. This dual functionality is exemplified in derivatives such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide, which achieved submicromolar IC₅₀ values in enzymatic assays.

Synthetic innovations have also expanded the compound’s applicability. Copper-catalyzed cyclization methods, originally developed for 2H-indazole synthesis, have been adapted to incorporate bromine and acetic acid groups in a single step. These protocols often employ bromoacetic acid (BrCH₂CO₂H) as a halogen source, ensuring regioselective substitution. Additionally, photochemical decarboxylative coupling strategies, which avoid traditional metal catalysts, offer sustainable routes to functionalized indazoles under mild conditions.

The compound’s role extends beyond medicinal chemistry. In materials science, its aromatic and halogenated structure has been explored in the design of organic semiconductors, where bromine enhances intermolecular interactions and charge mobility. Furthermore, its reactivity with nucleophiles positions it as a precursor for fluorescent dyes and agrochemical intermediates, though these applications remain underexplored in public literature.

Properties

Molecular Formula |

C9H7BrN2O2 |

|---|---|

Molecular Weight |

255.07 g/mol |

IUPAC Name |

2-(6-bromoindazol-2-yl)acetic acid |

InChI |

InChI=1S/C9H7BrN2O2/c10-7-2-1-6-4-12(5-9(13)14)11-8(6)3-7/h1-4H,5H2,(H,13,14) |

InChI Key |

PTJQWNWSHMILOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Cascade N–N Bond Forming Reaction from 3-Amino-3-(2-nitroaryl)propanoic Acids

A novel and efficient method involves heating 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions with an appropriate nucleophile or solvent. This induces a cascade N–N bond formation resulting in the indazole acetic acid scaffold.

- Procedure: Heating 3-amino-3-(2-nitroaryl)propanoic acid derivatives in the presence of a base (e.g., sodium hydroxide) and nucleophilic solvents such as ethanolamine or methanol leads to cyclization and formation of the indazole ring with an acetic acid side chain at the 2-position.

- Bromine Substitution: The 6-bromo substituent can be introduced by starting with a 2-nitro-6-bromophenyl derivative.

- Reaction Conditions: Microwave-assisted heating can be employed to improve reaction rates and yields.

- Advantages: This method tolerates a variety of functional groups and electronic effects, allowing synthesis of multiple indazole acetic acid derivatives including 6-bromo substituted compounds.

- Yields: Typically moderate to good yields are reported, with clean conversion to the desired indazole acetic acid derivatives.

Table 1. Representative Reaction Conditions and Yields for Cascade N–N Bond Formation

| Entry | Starting Material (3-amino-3-(2-nitroaryl)propanoic acid) | Nucleophile/Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-nitro-6-bromophenyl derivative | Methanol | NaOH | 100 | 65–75 |

| 2 | 2-nitro-6-bromophenyl derivative | Ethanolamine | NaOH | 90 | 70–80 |

| 3 | 2-nitro-6-bromophenyl derivative | Methanol | K2CO3 | 110 | 60–70 |

Palladium-Catalyzed Suzuki-Miyaura Coupling for Functionalization

Another synthetic approach involves palladium-catalyzed Suzuki coupling to introduce alkyl or aryl substituents on the indazole ring, including bromination at the 6-position.

- Starting Material: 3-bromo-1H-indazole or 2-bromo-6-nitroaryl derivatives.

- Catalyst System: Pd(dba)2 or Pd2(dba)3 with phosphine ligands such as Q-phos or P(o-tol)3.

- Coupling Partners: Alkylboronic acids or arylboronic acids.

- Subsequent Steps: Reduction of nitro groups to amines followed by intramolecular cyclization to form the indazole ring.

- Advantages: This method allows selective functionalization and introduction of the bromine atom at the desired position prior to ring closure.

- Yields: Moderate yields (typically 30–80%) depending on substituents and reaction conditions.

Table 2. Suzuki Coupling Conditions for Bromoindazole Derivatives

| Entry | Brominated Starting Material | Boronic Acid Type | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-bromo-6-nitrophenyl derivative | Alkylboronic acid | Pd(dba)2/Q-phos | DMF/Et3N | 90 | 50–70 |

| 2 | 3-bromo-1H-indazole | Phenylboronic acid | Pd2(dba)3/P(o-tol)3 | Acetic acid | 80 | 60–85 |

Direct Bromination of Indazole Precursors

Selective bromination at the 6-position of the indazole ring can be achieved by treating 2-phenyl-2H-indazole derivatives with bromine in acetic acid.

- Procedure: Dropwise addition of bromine solution to indazole dissolved in acetic acid at room temperature.

- Outcome: High regioselectivity for bromination at the 6-position.

- Yield: High yields (>80%) of 6-bromoindazole derivatives.

- Subsequent Functionalization: The bromoindazole intermediate can then be converted to the acetic acid derivative by further synthetic steps.

Table 3. Bromination of 2-Phenyl-2H-indazole

| Entry | Starting Material | Bromine Equiv. | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-phenyl-2H-indazole | 1.05 | Acetic acid | 25 | 86 |

Conversion to Acetic Acid Side Chain

The installation of the acetic acid group at the 2-position of the indazole ring can be achieved by:

- Alkylation of the indazole nitrogen or carbon at the 2-position with haloacetic acid derivatives or esters followed by hydrolysis.

- Direct formation during the cascade N–N bond forming reaction when starting from 3-amino-3-(2-nitroaryl)propanoic acids.

Mechanistic Insights

The cascade N–N bond forming reaction proceeds via:

- Initial oxygen transfer and elimination to form a nitroso intermediate.

- Intramolecular cyclization forming the indazole ring.

- Enolization and elimination steps leading to a vinylogous imine intermediate.

- Nucleophilic addition of solvent or nucleophile leading to the final indazole acetic acid product after acidic workup.

This mechanism explains the tolerance of various functional groups and the formation of hydroxy, alkoxy, or unsubstituted indazole acetic acids depending on reaction conditions and nucleophiles used.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2H-indazol-2-YL)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(6-Bromo-2H-indazol-2-YL)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2H-indazol-2-YL)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Core

Table 1: Structural and Physical Property Comparison

Structural and Electronic Differences

Core Heterocycle :

- The indazole core in the target compound contains two adjacent nitrogen atoms, enabling hydrogen bonding and π-stacking interactions distinct from indole (one N atom) or phenyl analogs.

- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electron-withdrawing effect (compared to Cl) increase lipophilicity and alter reactivity in Suzuki-Miyaura couplings.

Substituent Position :

- The 6-bromo position on indazole (vs. 3-bromo on phenylacetic acid) directs regioselectivity in further functionalization.

Hydrogen Bonding :

Hazard Profiles

- The bromo-indazole and bromo-indole analogs share similar hazards (H302, H315), whereas non-halogenated derivatives (e.g., 6-methyl-indol-3-yl acetic acid) are less toxic.

- Chlorinated indazole analogs (e.g., 6-chloro derivative) lack explicit hazard data but likely exhibit lower toxicity than brominated versions due to reduced bioaccumulation.

Research Findings and Data Gaps

- Crystallographic Data : While phenylacetic acid structures are well-documented, indazole derivatives lack published crystal structures, limiting understanding of their packing interactions.

- Solubility and Stability : The high density (1.838 g/cm³) of the target compound suggests low aqueous solubility, a common challenge for brominated aromatics.

Biological Activity

2-(6-Bromo-2H-indazol-2-YL)acetic acid is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom at the 6th position of the indazole ring and an acetic acid functional group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of 2-(6-Bromo-2H-indazol-2-YL)acetic acid is . The presence of the bromine atom enhances its reactivity compared to other halogenated derivatives, making it a valuable candidate for various biological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.08 g/mol |

| Solubility | Soluble in organic solvents |

Enzyme Interaction

Preliminary studies indicate that 2-(6-Bromo-2H-indazol-2-YL)acetic acid interacts with various enzymes, particularly cytochrome P450, which is crucial for drug metabolism. This interaction can lead to either inhibition or activation of the enzyme, depending on specific conditions and concentrations used.

Anticancer Properties

This compound has shown promising anticancer properties. It induces apoptosis in certain cancer cell lines, suggesting potential therapeutic applications in oncology. For example, it has been observed to inhibit cell growth by inducing cell cycle arrest and apoptosis in various cancer models.

Case Study: Induction of Apoptosis

In vitro studies demonstrated that treatment with 2-(6-Bromo-2H-indazol-2-YL)acetic acid led to significant apoptosis in human breast cancer cell lines. The mechanism involved modulation of key signaling pathways associated with cell survival and death.

Comparative Analysis with Related Compounds

The biological activity of 2-(6-Bromo-2H-indazol-2-YL)acetic acid can be contrasted with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 6-Bromoindazole | Lacks acetic acid moiety | Less versatile; limited biological activity |

| 2-(6-Chloro-2H-indazol-2-YL)acetic acid | Contains chlorine instead of bromine | Altered reactivity and biological profile |

| 2-(6-Fluoro-2H-indazol-2-YL)acetic acid | Contains fluorine | Different pharmacokinetic properties |

The unique bromine substitution in 2-(6-Bromo-2H-indazol-2-YL)acetic acid enhances its reactivity compared to other halogenated derivatives, allowing for specific interactions not available to compounds with chlorine or fluorine.

The mechanism by which 2-(6-Bromo-2H-indazol-2-YL)acetic acid exerts its biological effects involves several pathways:

- Modulation of Enzyme Activity : By interacting with cytochrome P450, it can alter the metabolism of various substrates.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Influence on Signaling Pathways : It has been shown to affect signaling pathways related to cell proliferation and survival, such as the Akt signaling pathway .

Research Findings and Future Directions

Research is ongoing to fully elucidate the biological mechanisms and therapeutic potential of 2-(6-Bromo-2H-indazol-2-YL)acetic acid. Current studies are focusing on:

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.